molecular formula C15H16O4S B8626307 4-(Benzyloxy)-1-(methanesulfonyl)-2-methoxybenzene CAS No. 648905-02-6

4-(Benzyloxy)-1-(methanesulfonyl)-2-methoxybenzene

Cat. No. B8626307
Key on ui cas rn: 648905-02-6
M. Wt: 292.4 g/mol
InChI Key: VWGWXKJVFMKNOT-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Dissolve 4-benzyloxy-1-methanesulfonyl-2-methoxy-benzene (5.57 g, 19.09 mmol) in MeOH (200 mL), under N2, and add 5% Pd—C (900 mg). Evacuate the reaction vessel and flush with hydrogen gas (3 times). Stir the reaction mixture at room temperature for 3 hours, under 1 atmosphere of hydrogen gas. Filter, concentrate, and purify the reaction mixture by flash column chromatography (silica gel, 30-60% of EtOAc/hexane) to give 3.24 g of 4-methanesulfonyl-3-methoxy-phenol (100%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([CH3:18])(=[O:17])=[O:16])=[C:11]([O:19][CH3:20])[CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[CH3:18][S:15]([C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][C:11]=1[O:19][CH3:20])(=[O:16])=[O:17]

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)S(=O)(=O)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evacuate the reaction vessel
CUSTOM
Type
CUSTOM
Details
flush with hydrogen gas (3 times)
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify the reaction mixture by flash column chromatography (silica gel, 30-60% of EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.24 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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